3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid

Opioid receptor pharmacology Peptide antagonist design Stereochemistry-activity relationship

3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid (CAS 194857-85-7; synonyms: 4-Hydroxy-α,2,6-trimethyl-benzenepropanoic acid, Mdp free acid) is a phenylpropanoic acid derivative (molecular formula C₁₂H₁₆O₃, MW 208.25 g/mol) designed to replace the N-terminal tyrosine (Tyr¹) residue in opioid peptides. The compound lacks the positively charged N-terminal amino group, a structural feature that converts opioid peptide agonists into antagonists when combined with 2′,6′-dimethyl substitution on the Tyr¹ phenyl ring.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 194857-85-7
Cat. No. B1622405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid
CAS194857-85-7
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC(C)C(=O)O)C)O
InChIInChI=1S/C12H16O3/c1-7-4-10(13)5-8(2)11(7)6-9(3)12(14)15/h4-5,9,13H,6H2,1-3H3,(H,14,15)
InChIKeyLPPITBJXYYCDEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid (CAS 194857-85-7): Procurement-Relevant Identity and Opioid Peptide Research Context


3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid (CAS 194857-85-7; synonyms: 4-Hydroxy-α,2,6-trimethyl-benzenepropanoic acid, Mdp free acid) is a phenylpropanoic acid derivative (molecular formula C₁₂H₁₆O₃, MW 208.25 g/mol) designed to replace the N-terminal tyrosine (Tyr¹) residue in opioid peptides [1]. The compound lacks the positively charged N-terminal amino group, a structural feature that converts opioid peptide agonists into antagonists when combined with 2′,6′-dimethyl substitution on the Tyr¹ phenyl ring [2]. CAS 194857-85-7 is listed by authoritative chemical registries (PubChem CID 3451348) as the stereochemically unspecified or racemic free acid, distinct from the resolved (S)-enantiomer (CAS 332186-76-2) and (R)-enantiomer (CAS 1311254-87-1) [3]. Procurement specifications—including enantiomeric identity, purity, and storage conditions—directly determine its suitability as a chiral building block for synthesizing peptide-based opioid receptor antagonists.

Why 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid (CAS 194857-85-7) Cannot Be Replaced by the Des-Methyl Analog (Dhp) or Amino-Acid Alternatives


Substitution of 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid (Mdp free acid) with the structurally simpler des-β-methyl analog 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid (Dhp) or with 2′,6′-dimethyl-L-tyrosine (Dmt) in peptide synthesis results in profound changes in opioid receptor selectivity and antagonist potency [1]. In cyclic enkephalin templates, β-methylation of Dhp to produce Mdp increased μ, δ, and κ antagonist potencies and binding affinities by approximately 1–2 orders of magnitude for the (3S)-configured diastereomer, while the (3R)-configured diastereomer was less potent by a comparable margin [2]. Furthermore, the Dhp¹-analogues of μ-selective peptides yielded only moderately potent μ antagonists, whereas (2S)-Mdp¹ incorporation produced highly potent and selective κ antagonists such as dynantin (Ke = 3.9 nM at KOR) [3]. This stereochemistry-dependent gain in κ-selectivity and antagonist potency cannot be achieved with Dhp or with amino-acid-based Tyr¹ replacements, making the Mdp scaffold essential for specific opioid antagonist research programs.

Quantitative Differentiation Evidence for 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid (CAS 194857-85-7) Against Closest Analogs


Stereochemical Identity Defines Biological Outcome: (3S)-Mdp vs. (3R)-Mdp vs. Dhp in Cyclic Enkephalin Antagonists

In the cyclic enkephalin template c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂, replacement of Tyr¹ with the (3S)-Mdp residue (derived from (2S)-2-methyl-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid) produced a potent antagonist with μ, δ, and κ binding affinities of Ki(μ) = 2.03 nM, Ki(δ) = 2.34 nM, and Ki(κ) = 49.5 nM [1]. In direct comparison, the (3R)-Mdp diastereomer was 10–100-fold less potent across all three receptors, and the non-methylated Dhp parent peptide Dhp-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂ showed lower antagonist potencies in functional assays and lower binding affinities at all three opioid receptors [1]. This evidence establishes that β-methylation with the (S)-configuration is essential for high-potency antagonist activity; procurement of the racemate (CAS 194857-85-7) without chiral resolution yields a product that cannot directly replicate the published high-potency antagonist profile.

Opioid receptor pharmacology Peptide antagonist design Stereochemistry-activity relationship

(2S)-Mdp Enables Sub-Nanomolar κ-Selective Antagonism (Dynantin) Not Achievable with Dhp

Incorporation of (2S)-Mdp (derived from the (S)-enantiomer of the target compound) into the dynorphin A(1–11)-NH₂ sequence produced dynantin ([(2S)-Mdp¹]Dyn A(1–11)-NH₂), a highly potent and selective κ opioid receptor (KOR) antagonist with Ke = 3.9 ± 0.7 nM in the GPI assay [1]. Dynantin displays a KOR/MOR/DOR selectivity ratio of 1/260/200 [1]. In contrast, Dhp¹-analogues of μ-selective peptides produced only moderately potent μ antagonists, and no Dhp-based dynorphin analog achieved comparable sub-nanomolar κ potency or the κ-selectivity profile of dynantin [2]. This demonstrates that the β-methyl group on the propanoic acid scaffold (Mdp vs. Dhp) is a critical structural determinant for achieving high κ-selectivity in dynorphin-derived antagonists.

Kappa opioid receptor Dynorphin A antagonists Selective antagonist design

(2S)-Mdp Converts μ/δ Agonist Templates into δ-Selective Antagonists, Dhp Does Not

The linear enkephalin analogue (2S)-Mdp-D-Ala-Gly-Phe-Leu-NH₂, synthesized using the (2S)-enantiomer of the target compound, demonstrated potent δ opioid antagonist activity with Ke = 28 nM in the mouse vas deferens (MVD) assay and somewhat weaker μ antagonist activity with Ke = 154 nM in the guinea pig ileum (GPI) assay [1]. This compound was derived from a parent μ/δ agonist template (H-Dmt-D-Ala-Gly-Phe-Leu-NH₂) by replacing the cationic N-terminal amino group of Dmt with the neutral methyl group of (2S)-Mdp. The corresponding Dhp-based antagonist (Dhp-D-Ala-Gly-Phe-Leu-NH₂) or des-amino analogs lacking the β-methyl group do not achieve this level of δ antagonist potency, establishing that the (2S)-Mdp scaffold uniquely enables the agonist-to-antagonist conversion while retaining (and in some cases improving) δ receptor selectivity [2].

Delta opioid receptor Agonist-to-antagonist conversion Enkephalin analogues

Procurement-Grade Differentiation: Purity Specifications and Storage Stability of CAS 194857-85-7 Across Vendors

Commercially available batches of CAS 194857-85-7 are supplied at minimum purity specifications of 95% (AKSci) and 97% (Leyan) . Santa Cruz Biotechnology lists the compound (sc-266362) at 10 mg for $97.00 with storage at 2–8°C . The compound is classified for research and further manufacturing use only, not for direct human use . In contrast, the resolved (S)-enantiomer (CAS 332186-76-2) is supplied at 93–95% purity, and the (R)-enantiomer (CAS 1311254-87-1) at 95% purity, indicating that chiral resolution typically entails a modest purity penalty relative to the racemate. The racemate (CAS 194857-85-7) therefore offers a procurement advantage as a higher-purity starting material for in-house chiral resolution or as a cost-effective precursor when stereochemistry is not critical to the downstream synthesis.

Chemical procurement Building block purity Storage stability

Validated Application Scenarios for 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid (CAS 194857-85-7)


Synthesis of Potent and Selective Kappa Opioid Receptor Antagonists (e.g., Dynantin and Derivatives)

The (2S)-Mdp building block, resolvable from CAS 194857-85-7, is the essential N-terminal residue for synthesizing dynantin ([(2S)-Mdp¹]Dyn A(1–11)-NH₂) and its enzymatically stabilized octapeptide analog [(2S)-Mdp¹,MeArg⁷,D-Leu⁸]Dyn A(1–8)-NH₂, the most potent and selective κ opioid antagonists derived from the dynorphin scaffold [1]. Dynantin achieves Ke(KOR) = 3.9 nM with a KOR/MOR/DOR selectivity ratio of 1/260/200, a profile that cannot be replicated using the des-methyl Dhp analog [2]. This application is directly supported by evidence from Section 3, Evidence Items 1 and 2.

Agonist-to-Antagonist Conversion of Mu/Delta Opioid Peptide Leads

Replacement of the N-terminal Tyr¹ or Dmt¹ residue in opioid peptide agonist templates with (2S)-Mdp (derived from CAS 194857-85-7) converts agonists into antagonists while often maintaining or improving receptor selectivity [1]. The linear enkephalin analog (2S)-Mdp-D-Ala-Gly-Phe-Leu-NH₂ demonstrated δ antagonist potency (Ke = 28 nM in MVD) with 5.5-fold δ/μ selectivity, confirming the general utility of the Mdp scaffold for agonist-to-antagonist conversion across multiple opioid peptide families [2]. This scenario follows directly from Section 3, Evidence Item 3.

Structure-Activity Relationship (SAR) Studies at the β-Position of Des-Amino Opioid Peptide Antagonists

The compound serves as the parent scaffold for systematic SAR exploration of β-substituent effects (methyl, ethyl, isopropyl, cyclohexyl, phenyl, hydroxy) on opioid receptor activity profiles [1]. Comparative studies with (3S)-Mdp, (3R)-Mdp, (3S)-Hdp (β-hydroxy), and (3R)-Idp (β-isopropyl) in the cyclic enkephalin template have demonstrated that β-substituent identity and stereochemistry profoundly modulate antagonist potency, receptor selectivity, and even functional profile (e.g., (3R)-Idp produces mixed κ agonist/μ antagonist activity) [2]. Procurement of CAS 194857-85-7 as the racemic β-methyl reference compound enables direct comparison with these analogs. This application is supported by Section 3, Evidence Items 1 and 3.

Chiral Building Block for Asymmetric Synthesis Methodology Development

The stereospecific synthesis of Mdp enantiomers from CAS 194857-85-7 (or its resolution into CAS 332186-76-2 and CAS 1311254-87-1) employs Evans chiral enol chemistry with 4-benzyl-2-oxazolidinone auxiliaries, achieving diastereoselectivity ratios of ~78:22 to 82:18 with separable diastereomers via silica gel chromatography [1]. This established synthetic route, documented in multiple peer-reviewed publications, makes the compound a validated test substrate for developing or optimizing asymmetric synthesis methods for β-substituted phenylpropanoic acids. This scenario is supported by Section 3, Evidence Item 4, and the synthetic methodology literature.

Quote Request

Request a Quote for 3-(4-Hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.